![molecular formula C12H17BrClNS B1447732 3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride CAS No. 1864073-33-5](/img/structure/B1447732.png)
3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride
Vue d'ensemble
Description
3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H17BrClNS. It has a molecular weight of 322.69 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring attached to a sulfanyl group that is further connected to a bromophenyl group . It contains a total of 35 bonds, including 17 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), and 1 sulfide .Applications De Recherche Scientifique
Synthesis and Evaluation of Ligands for D2-like Receptors
- Background: Arylcycloalkylamines, including phenyl piperidines, are recognized for their pharmacophoric groups that are prevalent in several antipsychotic agents. The arylalkyl substituents in these compounds, such as 3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride, can enhance the potency and selectivity for binding affinity at D2-like receptors. This research emphasizes the importance of composite structures in determining selectivity and potency at D2-like receptors, suggesting potential applications in designing targeted therapies for neurological disorders (Sikazwe et al., 2009).
Ohmefentanyl and Its Stereoisomers: Chemistry and Pharmacology
- Overview: Although not directly mentioning 3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride, this review provides a comprehensive understanding of the chemistry and pharmacology of ohmefentanyl, a member of the 4-anilidopiperidine class of opiates. The study highlights the significance of structural modifications on the biological activity, offering insights into how similar modifications in compounds like 3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride could influence their therapeutic potential and receptor interactions (Brine et al., 1997).
Piperazine Derivatives for Therapeutic Use
- Significance: Piperazine derivatives are highlighted for their broad spectrum of pharmaceutical applications, including antipsychotic, antidepressant, anticancer, and anti-inflammatory properties. This review could offer a framework for understanding the potential therapeutic uses of 3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride, considering its structural similarities with piperazine derivatives. The flexibility of the piperazine moiety in drug design suggests that modifications to the substituents on compounds like 3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride could significantly impact their pharmacokinetic and pharmacodynamic properties (Rathi et al., 2016).
Propriétés
IUPAC Name |
3-[(4-bromophenyl)sulfanylmethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNS.ClH/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVVRWVDTACVJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CSC2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1447650.png)
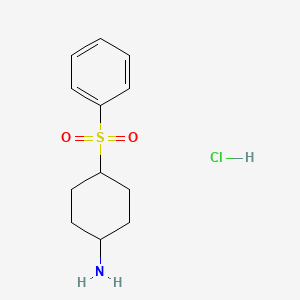
![2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1447653.png)
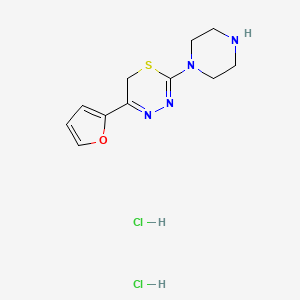
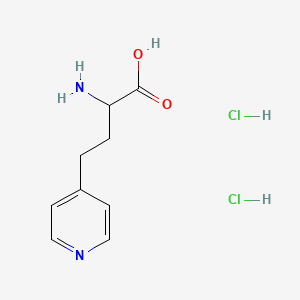
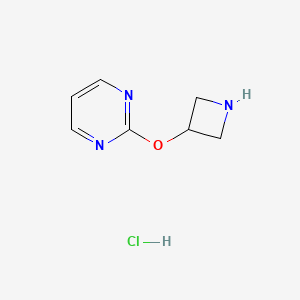
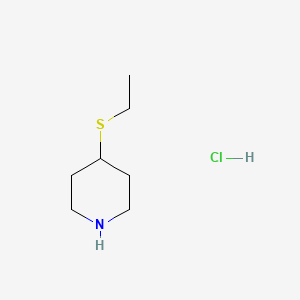
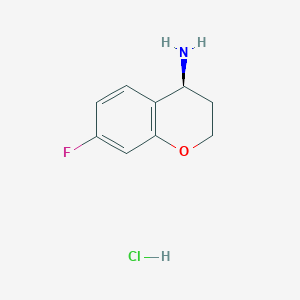
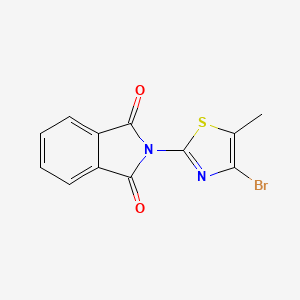
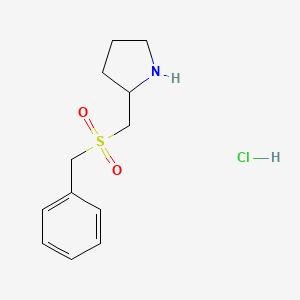
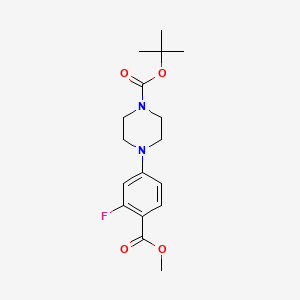
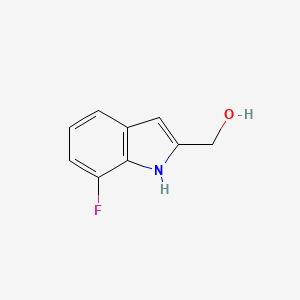
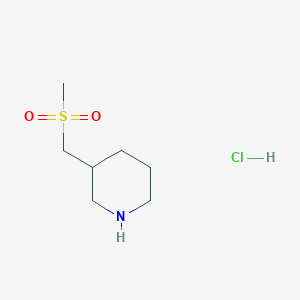
![4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride](/img/structure/B1447670.png)